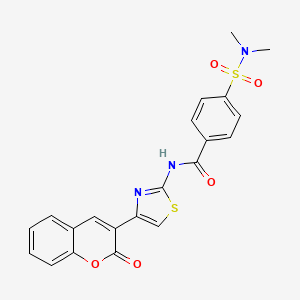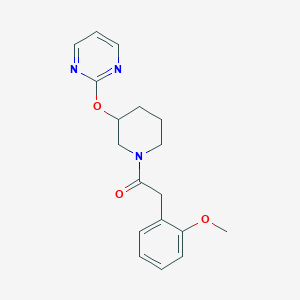
1-(2-Bromo-1-methylethoxy)-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-Bromo-1-methylethoxy)-4-fluorobenzene” is a complex organic compound that contains a benzene ring, a bromine atom, a fluorine atom, and an ether group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of “1-(2-Bromo-1-methylethoxy)-4-fluorobenzene” would be characterized by the presence of a benzene ring, a bromine atom, a fluorine atom, and an ether group . The positions of these groups on the benzene ring could affect the compound’s reactivity and properties.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, including substitution reactions at the benzylic position . The presence of the bromine and fluorine atoms could also make it a candidate for various halogenation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Bromo-1-methylethoxy)-4-fluorobenzene” would be influenced by its molecular structure. For example, the presence of the bromine and fluorine atoms could affect its polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Organometallic Chemistry and Catalysis
Fluorinated benzenes, including those similar to 1-(2-Bromo-1-methylethoxy)-4-fluorobenzene, are increasingly recognized for their utility in organometallic chemistry and transition-metal-based catalysis. The fluorine substituents influence the π-electron density donation from the arene, making these compounds weakly coordinating solvents or easily displaced ligands. This characteristic is particularly beneficial for conducting reactions where a non-coordinating solvent environment is preferred or for facilitating ligand displacement in catalytic cycles (Pike, Crimmin, & Chaplin, 2017).
Synthetic Applications
In synthetic chemistry, derivatives of fluorinated benzenes have been employed in creating a variety of functional molecules. For instance, 1,2,3-triazole derivatives of uracil and thymine were synthesized using azidomethyl-fluorobenzene compounds, showcasing the role of fluorinated benzenes in constructing molecules with potential applications ranging from materials science to biologically active compounds (Negrón-Silva et al., 2013).
Photocatalytic Transformations
Compounds like 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), though not directly 1-(2-Bromo-1-methylethoxy)-4-fluorobenzene, illustrate the impact of fluorinated benzenes in photocatalytic transformations. These materials, featuring electron-donating and accepting groups, have shown promise as metal-free photocatalysts in organic synthesis, indicating potential areas where fluorinated benzene derivatives could be explored (Shang et al., 2019).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-(1-bromopropan-2-yloxy)-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-7(6-10)12-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMITXSPJSHCLIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)OC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-1-methylethoxy)-4-fluorobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

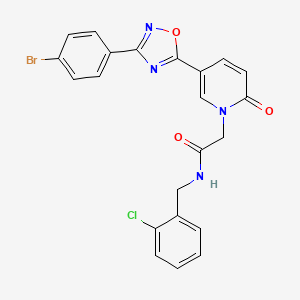


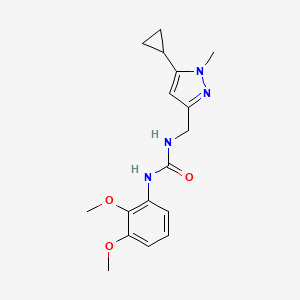
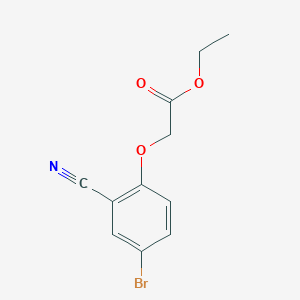

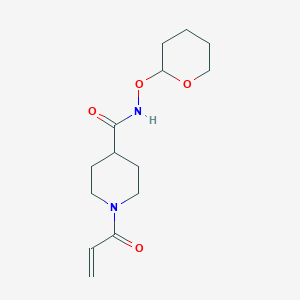
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2919924.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide](/img/structure/B2919925.png)
![2-(1-(2-fluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2919927.png)

